Raltitrexed

Catalog No.
S548873
CAS No.
112887-68-0
M.F
C21H22N4O6S
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raltitrexed

CAS Number

112887-68-0

Product Name

Raltitrexed

IUPAC Name

(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid

Molecular Formula

C21H22N4O6S

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1

InChI Key

IVTVGDXNLFLDRM-HNNXBMFYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Solubility

soluble
1.81e-02 g/L

Synonyms

D1694; ICID1694; ZD1694; ZD 1694; ZD-1694; TDX; brand name: Tomudex.

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1

Description

The exact mass of the compound Raltitrexed is 458.12601 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Raltitrexed is a folate-like molecule that has been investigated for its potential to inhibit tumor cell growth. Its mechanism of action involves targeting thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, raltitrexed disrupts the ability of cancer cells to replicate their DNA, leading to cell death. (Source: )

Anticancer Properties:

  • Preclinical studies: Raltitrexed has shown promise in inhibiting the growth of various cancer cell lines in laboratory experiments. Research suggests it may be effective against tumors like colorectal cancer, non-Hodgkin's lymphoma, and pancreatic cancer. (Source: )
  • Clinical Trials: While some clinical trials investigating raltitrexed as a single agent have shown modest efficacy, combination therapies appear to be more promising. Research is ongoing to determine the optimal dosing and combination regimens for different cancer types. (Source: )

Understanding Resistance Mechanisms:

  • Studies are underway to identify how cancer cells develop resistance to raltitrexed. This knowledge is crucial for developing strategies to overcome resistance and improve treatment outcomes. Some research suggests that alterations in folate transport or overexpression of thymidylate synthase can contribute to resistance. (Source: )

Combination Therapies:

  • A significant area of research focuses on exploring raltitrexed's efficacy when combined with other anticancer drugs. The goal is to achieve synergistic effects, potentially improving treatment success rates and overcoming resistance. Raltitrexed has been investigated in combination with drugs like capecitabine, gemcitabine, and cisplatin. (Source: )

Raltitrexed, also known by its brand name Tomudex, is a potent antimetabolite drug primarily used in the treatment of advanced colorectal cancer. It belongs to the class of folate antimetabolites and functions as a specific inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, Raltitrexed disrupts the production of thymidine triphosphate, which is essential for DNA replication and repair, ultimately leading to cell death in rapidly dividing cancer cells .

The chemical formula of Raltitrexed is C21H22N4O6SC_{21}H_{22}N_{4}O_{6}S, with a molar mass of approximately 458.49 g/mol. It is characterized by its structural similarity to folic acid, which facilitates its cellular uptake through reduced folate carriers .

As mentioned previously, Raltitrexed disrupts DNA synthesis in cancer cells by inhibiting thymidylate synthase. This specific mechanism differentiates it from other folate-based chemotherapies [].

Raltitrexed is a potent chemotherapeutic agent and can cause various side effects, including:

  • Bone marrow suppression leading to low blood cell counts [].
  • Gastrointestinal issues like nausea, vomiting, and diarrhea [].
  • Liver toxicity [].

Clinicians carefully monitor patients undergoing Raltitrexed treatment to manage these side effects [].

Raltitrexed undergoes several chemical transformations once administered. Upon entering the cell, it is polyglutamated by the enzyme folyl polyglutamate synthetase. This polyglutamation enhances its retention within the cell and increases its inhibitory potency against thymidylate synthase. The primary reaction involves the inhibition of thymidylate synthase, which leads to a decrease in deoxythymidine monophosphate synthesis, thereby impacting DNA synthesis and promoting fragmentation .

Raltitrexed exhibits significant biological activity as an antineoplastic agent. Its mechanism involves:

  • Inhibition of Thymidylate Synthase: This action prevents the formation of deoxythymidine triphosphate, essential for DNA synthesis.
  • Induction of Cell Death: The inhibition leads to DNA fragmentation and apoptosis in cancer cells.
  • Systemic Inflammatory Response: Treatment with Raltitrexed has been associated with a systemic inflammatory reaction that may enhance immune defense against tumors .

  • Formation of the Core Structure: The core structure is synthesized through a series of reactions involving amines and carbonyl compounds.
  • Introduction of Functional Groups: Specific functional groups are introduced to create the necessary pharmacophore that mimics folic acid.
  • Polyglutamation: This step occurs intracellularly and is crucial for enhancing the drug's efficacy.

While detailed synthetic routes are proprietary, they typically involve standard organic synthesis techniques such as condensation reactions and protection-deprotection strategies .

Research indicates that Raltitrexed can interact with various biological systems:

  • Drug Interactions: It may have synergistic effects when combined with other chemotherapy drugs like 5-fluorouracil, although it also presents a different toxicity profile.
  • Inflammatory Response: Studies have shown that Raltitrexed can induce an inflammatory response characterized by elevated levels of cytokines such as interleukin-6 and tumor necrosis factor-alpha following administration .

These interactions are critical in understanding both its therapeutic potential and adverse effects.

Several compounds share structural and functional similarities with Raltitrexed. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
5-FluorouracilThymidylate synthase inhibitorWidely used; often combined with leucovorin
MethotrexateDihydrofolate reductase inhibitorBroad-spectrum antifolate; used in various cancers
PemetrexedInhibits multiple folate-dependent enzymesUsed for mesothelioma and lung cancer; broader target
CapecitabineProdrug converted to 5-fluorouracilOral administration; selective uptake by tumors

Raltitrexed stands out due to its specificity for thymidylate synthase and its unique polyglutamation process that enhances its retention and efficacy within cancer cells .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

458.12600561 g/mol

Monoisotopic Mass

458.12600561 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

180-184 °C
180 - 184 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FCB9EGG971

Drug Indication

For the treatment of malignant neoplasm of colon and rectum
Mesothelioma of the pleura

Mechanism of Action

Raltitrexed is an antineoplastic Agents and folic acid antagonists. Raltitrexed inhibits thymidylate synthase (TS) leading to DNA fragmentation and cell death. It is transported into cells via a reduced folate carrier. Inside the cell Raltitrexed is extensively polyglutamated, which enhances thymidylate synthase inhibitory power and duration. Inhibition of this enzyme results in decreased synthesis of thymidine triphosphate which is required for DNA synthesis.

Metabolism Metabolites

Raltitrexed is transported into cells via a reduced folate carrier. Inside the cell it is extensively polyglutamated by the enzyme folyl polyglutamate synthetase to polyglutamate forms.

Wikipedia

Raltitrexed

Biological Half Life

198 hours

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Surmont VF, van Meerbeeck JP. Raltitrexed in mesothelioma. Expert Rev Anticancer Ther. 2011 Oct;11(10):1481-90. Review. PubMed PMID: 21999120.
2: Wilson KS, Malfair Taylor SC. Raltitrexed: optimism and reality. Expert Opin Drug Metab Toxicol. 2009 Nov;5(11):1447-54. Review. PubMed PMID: 19863453.
3: Hind D, Tappenden P, Tumur I, Eggington S, Sutcliffe P, Ryan A. The use of irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer: systematic review and economic evaluation. Health Technol Assess. 2008 May;12(15):iii-ix, xi-162. Review. PubMed PMID: 18462574.
4: Cao S, Bhattacharya A, Durrani FA, Fakih M. Irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer. Expert Opin Pharmacother. 2006 Apr;7(6):687-703. Review. PubMed PMID: 16556086.
5: Van Cutsem E, Cunningham D, Maroun J, Cervantes A, Glimelius B. Raltitrexed: current clinical status and future directions. Ann Oncol. 2002 Apr;13(4):513-22. Review. PubMed PMID: 12056700.
6: Lloyd Jones M, Hummel S, Bansback N, Orr B, Seymour M. A rapid and systematic review of the evidence for the clinical effectiveness and cost-effectiveness of irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer. Health Technol Assess. 2001;5(25):1-128. Review. PubMed PMID: 11990245.
7: Cunningham D, Zalcberg J, Maroun J, James R, Clarke S, Maughan TS, Vincent M, Schulz J, González Barón M, Facchini T. Efficacy, tolerability and management of raltitrexed (Tomudex) monotherapy in patients with advanced colorectal cancer. a review of phase II/III trials. Eur J Cancer. 2002 Mar;38(4):478-86. Review. PubMed PMID: 11872339.
8: Caponigro F, Avallone A, Budillon A, Comella P, Comella G. Raltitrexed/5-fluorouracil-based combination chemotherapy regimens in anticancer therapy. Anticancer Drugs. 2001 Jul;12(6):489-97. Review. PubMed PMID: 11459994.
9: Clarke SJ, Beale PJ, Rivory LP. Clinical and preclinical pharmacokinetics of raltitrexed. Clin Pharmacokinet. 2000 Dec;39(6):429-43. Review. PubMed PMID: 11192475.
10: Royce ME, Hoff PM, Padzur R. Novel chemotherapy agents for colorectal cancer: oral fluoropyrimidines, oxaliplatin, and raltitrexed. Curr Oncol Rep. 1999;1(2):161-7. Review. PubMed PMID: 11122814.

Explore Compound Types